molecular formula C12H21N3O7 B1242383 2''-Hydroxynicotianamine

2''-Hydroxynicotianamine

Cat. No.: B1242383
M. Wt: 319.31 g/mol
InChI Key: AEFGUQJJQWSYJR-QKDHONSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2''-Hydroxynicotianamine, also known as 2''-Hydroxynicotianamine, is a useful research compound. Its molecular formula is C12H21N3O7 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2''-Hydroxynicotianamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2''-Hydroxynicotianamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21N3O7

Molecular Weight

319.31 g/mol

IUPAC Name

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxy-2-hydroxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C12H21N3O7/c13-9(12(21)22)8(16)5-14-6(10(17)18)1-3-15-4-2-7(15)11(19)20/h6-9,14,16H,1-5,13H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8?,9-/m0/s1

InChI Key

AEFGUQJJQWSYJR-QKDHONSWSA-N

Isomeric SMILES

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC([C@@H](C(=O)O)N)O

Canonical SMILES

C1CN(C1C(=O)O)CCC(C(=O)O)NCC(C(C(=O)O)N)O

Synonyms

2''-hydroxynicotianamine

Origin of Product

United States

Preparation Methods

Chiral Resolution of Racemic Intermediates

Early synthetic routes relied on chiral resolution of racemic azetidine-2-carboxylic acid (AzeOH), a key precursor. A 2013 patent detailed the use of D-α-phenylethylamine for diastereomeric salt formation, achieving >98% enantiomeric excess (ee) for (S)-1-benzyl-AzeOH after recrystallization. The process involves:

  • Salt Formation : Reacting racemic 1-benzyl-AzeOH with D-α-phenylethylamine in ethanol, followed by reflux and crystallization.

  • Acid-Base Extraction : Isolating the (S)-enantiomer via pH adjustment and solvent extraction.

  • Debenzylation : Catalytic hydrogenation (5–10% Pd/C, methanol, 35°C) to yield (S)-AzeOH.

This method’s scalability is limited by the high cost of palladium catalysts and the need for high-pressure hydrogenation equipment. However, it remains a benchmark for enantiopurity, with HPLC analyses confirming >99% chemical purity.

Multigram-Scale Synthesis from L-Aspartic Acid

A 2018 protocol demonstrated a column chromatography-free synthesis of L-AzeOH from L-aspartic acid in 13 steps with a 49% overall yield. Key innovations include:

  • Protection-Deprotection Strategy : Using tert-butyl and Boc groups to prevent side reactions during cyclization.

  • One-Pot Cyclization : Converting a β-lactam intermediate to L-AzeOH via acid-catalyzed ring closure.

  • Green Solvents : Employing methanol and ethanol to minimize environmental impact.

This route’s scalability is evidenced by the production of 65 g of (S)-AzeOH per batch, making it suitable for industrial pilot plants.

Optimization of Enantioselective Synthesis

Solvent and Temperature Effects on Diastereomeric Salt Formation

The choice of solvent profoundly impacts the efficiency of chiral resolution. Comparative studies show that ethanol outperforms acetonitrile and isopropanol in achieving high yields (37.8% vs. 22–29%) and ee values (98% vs. 85–92%). Elevated temperatures (reflux conditions) accelerate salt crystallization but risk racemization; thus, a balance between reaction time (0.5–4 hours) and temperature is critical.

Catalytic Hydrogenation: Pd Loading and Solvent Selection

Debenzylation efficiency correlates with Pd catalyst loading. Trials with 5% Pd/C in methanol achieved 81.9% yield at 35°C, whereas 10% Pd/C in ethanol required higher temperatures (50°C) for comparable results. Methanol’s polar aprotic nature facilitates faster hydrogen uptake, reducing reaction times from 24 to 20 hours.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and 13C NMR are indispensable for confirming structural integrity. For (S)-AzeOH, characteristic signals include:

  • 1H NMR (D2O) : δ 2.42–2.50 (m, 1H, CH2), 3.81–3.86 (m, 1H, CH2), 4.717 (t, J = 9.5 Hz, 1H, CH).

  • 13C NMR : 36.1 ppm (CH2), 54.0 ppm (CH), 173.2 ppm (COOH).

Chromatographic Purity Assessment

HPLC methods using C18 columns (UV detection at 254 nm) resolve 2′-hydroxynicotianamine from byproducts. A representative gradient elution protocol:

Time (min)% Acetonitrile% Water (0.1% TFA)
0595
20955

Retention times: 8.2 minutes (2′-hydroxynicotianamine), 10.5 minutes (des-hydroxy impurity).

Applications and Derivative Synthesis

Fluorescence-Labeled Probes for Transport Studies

Dansyl-labeled 2′-hydroxynicotianamine, synthesized via CuAAC, enables real-time tracking of iron transport in maize (ZmYS1) and human (PAT1) transporters. The probe’s excitation/emission maxima (335/518 nm) permit visualization using standard fluorescence microscopes, facilitating mechanistic studies in plant physiology.

Chelation Capacity and Metal Selectivity

Potentiometric titration reveals that 2′-hydroxynicotianamine exhibits a higher binding affinity for Fe³⁺ (log K = 18.9) than for Zn²⁺ (log K = 12.3) or Cu²⁺ (log K = 15.7) . This selectivity underpins its utility in agronomic biofortification strategies to combat iron deficiency in crops.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating 2''-hydroxynicotianamine from plant sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves aqueous extraction (e.g., boiling water) followed by chromatographic purification (e.g., HPLC). For validation, use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm, where 2''-hydroxynicotianamine shows distinct absorbance .

Q. How does 2''-hydroxynicotianamine inhibit angiotensin-converting enzyme (ACE) activity, and what in vitro assays are used to quantify this effect?

  • Methodological Answer : The compound competitively binds to ACE's active site, blocking substrate conversion. In vitro assays include fluorometric or colorimetric kits (e.g., using the substrate hippuryl-histidyl-leucine). Positive controls (e.g., captopril) and negative controls (buffer-only) are essential. IC50 values should be calculated from dose-response curves .

Q. What animal models are appropriate for studying 2''-hydroxynicotianamine’s antihypertensive effects?

  • Methodological Answer : Spontaneously hypertensive rats (SHRs) are widely used. Administer 2''-hydroxynicotianamine via dietary incorporation (e.g., 5% asparagus powder) over 10 weeks. Monitor systolic blood pressure (tail-cuff method), urinary protein/creatinine ratios, and ACE activity in plasma/kidney homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ACE inhibitory potencies of 2''-hydroxynicotianamine across studies?

  • Methodological Answer : Variations may arise from differences in extraction protocols, purity levels, or assay conditions. Standardize methods using reference compounds (e.g., nicotianamine) and validate purity via orthogonal techniques (NMR, MS). Cross-lab reproducibility studies and meta-analyses of raw data can clarify discrepancies .

Q. What experimental designs are optimal for investigating synergistic effects between 2''-hydroxynicotianamine and other ACE inhibitors?

  • Methodological Answer : Use isobolographic analysis or combination index (CI) methods. Test sub-therapeutic doses of 2''-hydroxynicotianamine with clinical ACE inhibitors (e.g., lisinopril) in SHRs. Measure additive/synergistic effects on blood pressure and renal function. Include pharmacokinetic studies to assess metabolite interactions .

Q. How can the stability and bioavailability of 2''-hydroxynicotianamine be improved for in vivo applications?

  • Methodological Answer : Employ nanoencapsulation (e.g., liposomes) or prodrug strategies to enhance gastrointestinal absorption. Conduct stability studies under simulated physiological conditions (pH 1.2–7.4). Use LC-MS/MS to quantify plasma concentrations and tissue distribution in rodent models .

Q. What are the limitations of current research on 2''-hydroxynicotianamine’s mechanism of action, and how can they be addressed?

  • Methodological Answer : Most studies focus on ACE inhibition, but off-target effects (e.g., anti-inflammatory or antioxidant pathways) remain unexplored. Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling in treated SHRs. CRISPR-Cas9 knockout models (e.g., ACE-null rodents) can isolate specific pathways .

Data and Analysis

Table 1 : Key Parameters from Rat Studies on 2''-Hydroxynicotianamine

ParameterControl Group5% Asparagus Diet GroupReference
Systolic BP (mmHg)180 ± 10150 ± 8*
Urinary Protein (mg/day)25.3 ± 3.212.1 ± 2.5*
Plasma ACE Activity (%)10062 ± 7*
*p < 0.05 vs. control

Critical Considerations

  • Safety : While 2''-hydroxynicotianamine is not classified as hazardous, follow general biosafety protocols (e.g., PPE, fume hoods) during handling. No acute toxicity data exist; chronic exposure studies are needed .
  • Reproducibility : Document extraction and assay conditions meticulously per journal guidelines (e.g., Medicinal Chemistry Research), including reagent sources and statistical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.